Cas no 176979-22-9 (3-Bromo-4-hydroxybenzamide)

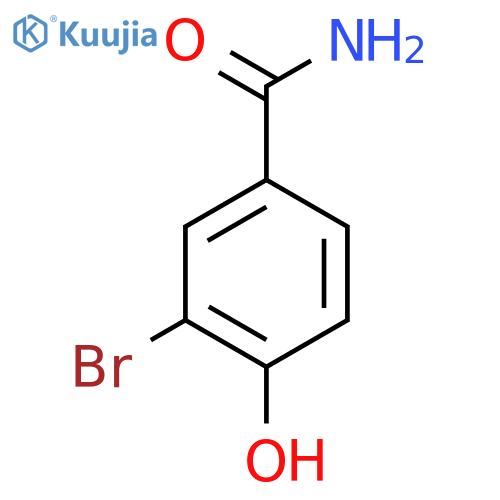

3-Bromo-4-hydroxybenzamide structure

商品名:3-Bromo-4-hydroxybenzamide

CAS番号:176979-22-9

MF:C7H6BrNO2

メガワット:216.032041072845

CID:4960294

3-Bromo-4-hydroxybenzamide 化学的及び物理的性質

名前と識別子

-

- 3-BROMO-4-HYDROXYBENZAMIDE

- Benzamide, 3-bromo-4-hydroxy-

- 3-Bromo-4-hydroxy-benzamide

- MB31615

- 3-Bromo-4-hydroxybenzamide

-

- インチ: 1S/C7H6BrNO2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)

- InChIKey: BZCPLVCYTINNNM-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(C(N)=O)=C1)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 163

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 63.3

3-Bromo-4-hydroxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015001855-250mg |

3-Bromo-4-hydroxybenzamide |

176979-22-9 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015001855-500mg |

3-Bromo-4-hydroxybenzamide |

176979-22-9 | 97% | 500mg |

839.45 USD | 2021-06-21 | |

| Alichem | A015001855-1g |

3-Bromo-4-hydroxybenzamide |

176979-22-9 | 97% | 1g |

1,445.30 USD | 2021-06-21 |

3-Bromo-4-hydroxybenzamide 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

176979-22-9 (3-Bromo-4-hydroxybenzamide) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬